1-(2-chlorophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)propan-2-ol
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Overview
Description
1-(2-chlorophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)propan-2-ol is a synthetic organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a chlorophenoxy group and a propyl-substituted benzimidazole moiety attached to a propanol backbone
Preparation Methods
The synthesis of 1-(2-chlorophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)propan-2-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a base.
Attachment of the Chlorophenoxy Group: The chlorophenoxy group can be introduced through nucleophilic substitution reactions involving 2-chlorophenol and an appropriate leaving group on the propanol backbone.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
1-(2-chlorophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where nucleophiles such as amines or thiols can replace the chlorine atom, forming new derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of ester or ether linkages.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(2-chlorophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)propan-2-ol has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Studied for its potential therapeutic applications, including as a lead compound for drug development targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)propan-2-ol involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their catalytic activity.
Receptor Modulation: Interacting with cell surface or intracellular receptors, leading to changes in cellular signaling pathways.
DNA Intercalation: Inserting between DNA base pairs, potentially affecting DNA replication and transcription.
The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
1-(2-chlorophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)propan-2-ol can be compared with other benzimidazole derivatives, such as:
1-(2-chlorophenoxy)-3-(1H-benzimidazol-1-yl)propan-2-ol: Lacks the propyl group, which may affect its biological activity and chemical reactivity.
1-(2-chlorophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)propan-2-ol: Contains a methyl group instead of a propyl group, potentially altering its pharmacokinetic properties.
1-(2-chlorophenoxy)-3-(2-ethyl-1H-benzimidazol-1-yl)propan-2-ol: Features an ethyl group, which may influence its interaction with molecular targets.
Properties
IUPAC Name |
1-(2-chlorophenoxy)-3-(2-propylbenzimidazol-1-yl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-2-7-19-21-16-9-4-5-10-17(16)22(19)12-14(23)13-24-18-11-6-3-8-15(18)20/h3-6,8-11,14,23H,2,7,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSENDHHZIIEZMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2N1CC(COC3=CC=CC=C3Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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